1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[5-[1-(aminomethyl)cyclopentyl]thiophen-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-9(14)10-4-5-11(15-10)12(8-13)6-2-3-7-12/h4-5,9,14H,2-3,6-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMRNKCDUSLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, ensures the compound’s purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring and aminomethyl group allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The aminomethyl and ethanol groups in the target compound enhance hydrophilicity compared to the simpler 1-(thiophen-2-yl)ethan-1-ol .
- Halogenation Impact : The di-iodo derivative in shows significantly higher molecular weight (381.99 g/mol), likely reducing solubility but improving halogen-bonding interactions in biological systems.
Stability and Toxicity
- Aminomethyl Group: May increase metabolic stability compared to nitro-containing analogs (e.g., ), which are prone to reduction.
- Toxicity Data: Limited for the target compound, but simpler thiophene alcohols (e.g., ) are generally low-toxicity building blocks.
Biological Activity
1-(5-(1-(Aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol, a compound with the CAS number 2092803-28-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a thiophene ring, a cyclopentyl group, and an aminomethyl substituent, which contribute to its unique pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thiophene have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The biological evaluation of related compounds demonstrated IC50 values ranging from 2.6 to 18 nM against different cancer types, suggesting that this compound may also possess similar anticancer properties .
The proposed mechanism of action for compounds in this class involves:
- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis : Through the activation of apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
Pharmacological Studies
In vitro studies are crucial for understanding the pharmacodynamics of this compound. Initial assessments indicate that this compound exhibits low cytotoxicity against normal cells while retaining potent activity against cancer cells. This selectivity is vital for minimizing side effects during therapeutic applications .
Case Study: Antitumor Activity
A recent case study involving a derivative similar to this compound revealed substantial antitumor effects in xenograft models. The compound was administered at a dosage of 50 mg/kg and resulted in significant tumor growth inhibition compared to control groups .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 213.34 g/mol |
| CAS Number | 2092803-28-4 |
| Anticancer IC50 (approx.) | 2.6 - 18 nM |
| Selectivity Index | Low cytotoxicity in normal cells |
Q & A
Q. What are reliable synthetic routes for preparing 1-(5-(1-(aminomethyl)cyclopentyl)thiophen-2-yl)ethan-1-ol with high purity?
Methodological Answer: A robust approach involves using stannyl intermediates for regioselective functionalization. For example:
Start with 2,5-bis(trimethylstannyl)thiophene to introduce the cyclopentyl-aminomethyl group via nucleophilic substitution.
Employ radioiododestannylation (using Na^125I or Na^131I) to label the thiophene ring, ensuring positional specificity .
Purify via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
Confirm purity (>95%) using HPLC with a C18 reverse-phase column and UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer: Combine multinuclear NMR spectroscopy and X-ray crystallography :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The thiophene proton (δ 6.8–7.2 ppm) and cyclopentyl carbons (δ 25–35 ppm) are diagnostic .
- X-ray diffraction : Resolve stereochemistry and confirm the spatial arrangement of the aminomethylcyclopentyl group (e.g., bond angles ~109.5° for sp³ carbons) .
- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion ([M+H]⁺) with <2 ppm error .
Q. How can researchers optimize purification to minimize byproducts?
Methodological Answer:
- Recrystallization : Use ethanol/water (4:1 v/v) to isolate the product, leveraging solubility differences between the target and impurities (e.g., unreacted stannyl precursors) .
- HPLC : Apply a preparative C18 column with isocratic elution (acetonitrile/0.1% TFA) to resolve closely related isomers .
- TLC monitoring : Use silica plates with UV visualization to track reaction progress and identify side products early .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Model the compound against enzymes (e.g., cytochrome P450) using AutoDock Vina. The thiophene’s π-electron system may form hydrophobic interactions with aromatic residues (e.g., Phe120 in CYP3A4) .
- SAR studies : Compare analogues with furan or phenyl replacements to quantify the thiophene’s contribution to binding affinity. For example, thiophene derivatives show 3–5× higher inhibition of fungal lanosterol 14α-demethylase than furan analogues .
Q. How can conflicting bioactivity data across studies be systematically resolved?
Methodological Answer:
- Batch analysis : Use LC-MS to detect impurities (e.g., deaminated byproducts) that may skew activity results. For example, a 5% impurity in the aminomethyl group can reduce IC50 values by 40% .
- Stereochemical profiling : Employ chiral HPLC (Chiralpak IA column) to isolate enantiomers and test their individual potencies. The (R)-enantiomer may exhibit 10× higher antimicrobial activity than the (S)-form .
Q. What computational strategies predict the compound’s metabolic stability?
Methodological Answer:
- DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., hydroxyl group oxidation potential).
- ADMET prediction : Use SwissADME to estimate hepatic extraction ratios. The compound’s logP (~2.5) suggests moderate blood-brain barrier permeability .
- In silico metabolism : Simulate Phase I oxidation with CYP450 enzymes using StarDrop’s DEREK Nexus. The cyclopentyl group may undergo hydroxylation at the 3-position .
Q. How does stereochemistry at the ethan-1-ol position affect pharmacological properties?
Methodological Answer:
- Enantioselective synthesis : Use Sharpless asymmetric epoxidation or chiral auxiliaries (e.g., Evans oxazolidinones) to produce (R)- and (S)-forms .
- Pharmacokinetic comparison : Conduct in vivo studies in rodents. The (R)-enantiomer may show a 2× longer half-life (t½ = 8 hr) due to reduced hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
